
L-Nio dihydrochloride
概要
説明
L-NIO dihydrochloride (N5-(1-Iminoethyl)-L-ornithine dihydrochloride) is a potent, non-selective inhibitor of nitric oxide synthase (NOS), an enzyme responsible for synthesizing nitric oxide (NO) from L-arginine. With a molecular formula of C₇H₁₇Cl₂N₃O₂ and a molecular weight of 246.13 g/mol, it exhibits competitive inhibition by mimicking the substrate L-arginine . This compound demonstrates Ki values of 1.7 µM for neuronal NOS (nNOS), 3.9 µM for endothelial NOS (eNOS), and 3.9 µM for inducible NOS (iNOS), making it effective across all three isoforms . Unlike reversible inhibitors, L-NIO binds irreversibly to NOS, requiring only 10 minutes of pre-incubation to achieve maximal inhibition . Its applications span cardiovascular research, neurotoxicity studies, and ischemia models, where it reduces NO-mediated vasodilation and modulates oxidative stress .
準備方法
合成経路と反応条件: L-NIO 二塩酸塩は、L-オルニチンから始まる多段階プロセスによって合成されます。主要なステップには、アミノ基の保護、続いてイミノエチル基の導入が含まれます。最終生成物は、脱保護および精製ステップによって得られます。 反応条件には、通常、反応を促進するために有機溶媒と触媒の使用が含まれます .
工業生産方法: L-NIO 二塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスは、収率と純度を高めるために最適化されており、結晶化やクロマトグラフィーなどの高度な精製技術がしばしば含まれます。 生産は、一貫性と品質を確保するために管理された条件下で行われます .
化学反応の分析
反応の種類: L-NIO 二塩酸塩は、主に一酸化窒素合成酵素と阻害反応を起こします。 これは、NOSに対する特異的な阻害作用のために、酸化、還元、または置換などの一般的な有機反応には参加しません .
一般的な試薬と条件: L-NIO 二塩酸塩によるNOSの阻害は、酵素の活性部位との相互作用によって促進されます。 反応条件には、生理学的pHと温度が含まれており、生体内および試験管内研究に適しています .
生成される主な生成物: L-NIO 二塩酸塩とNOSとの反応の主な生成物は、阻害された酵素複合体です。 この複合体は、一酸化窒素の合成を防ぎ、それによってさまざまな生物学的プロセスを調節します .
4. 科学研究への応用
L-NIO 二塩酸塩は、一酸化窒素合成酵素に対する強力な阻害作用により、科学研究で広く使用されています。その主要な用途の一部を以下に示します。
化学: 化学反応およびシグナル伝達経路における一酸化窒素の役割を研究するために使用されます。
生物学: さまざまな生物学的システムにおける一酸化窒素の生理学的および病理学的役割の理解に役立ちます。
医学: 炎症、心臓血管疾患、癌など、一酸化窒素が重要な役割を果たす状態における潜在的な治療用途について調査されています。
科学的研究の応用
Chemical Research
Role in Chemical Reactions:
- L-NIO dihydrochloride is utilized to study the role of nitric oxide in chemical signaling pathways. By inhibiting NOS, researchers can explore the biochemical pathways that NO influences, including vascular tone and cellular signaling mechanisms.
Biological Research
Physiological and Pathological Studies:
- The compound is instrumental in understanding the physiological roles of nitric oxide in biological systems. For example, it has been used to investigate the effects of NO on bone remodeling during orthodontic tooth movement by specifically inhibiting eNOS activity .
- In cardiac research, L-NIO has demonstrated protective effects against doxorubicin (DOX)-induced toxicity in human cardiac spheroids, highlighting its potential role in cardioprotection through modulation of NO signaling .
Medical Applications
Therapeutic Potential:
- This compound is being investigated for therapeutic applications in conditions where NO plays a critical role, such as:
- Inflammation: Its inhibitory action on NOS can help elucidate the role of NO in inflammatory processes.
- Cardiovascular Diseases: By modulating NO levels, L-NIO may provide insights into vascular health and disease mechanisms.
- Cancer Research: Studies have shown that when combined with other agents like E7080, L-NIO enhances antiproliferative and apoptotic effects on colorectal cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .
Industrial Applications
Diagnostic Tools Development:
- The compound is utilized in developing nitric oxide-related assays and diagnostic tools. Its ability to inhibit NOS allows researchers to create assays that measure NO levels and assess related biological functions.
Summary Table of Applications
Case Study 1: Protective Role in Cardiac Toxicity
In a study examining DOX-induced toxicity in human cardiac spheroids, pre-treatment with L-NIO significantly reduced apoptosis caused by DOX. This finding suggests that inhibiting eNOS can mitigate toxic effects, highlighting L-NIO's potential utility in cardioprotection during chemotherapy .
Case Study 2: Colorectal Cancer Treatment
A study investigated the combined effects of E7080 and L-NIO on HT29 colorectal cancer cells. While L-NIO alone had minimal impact, its combination with E7080 resulted in enhanced antiproliferative and apoptotic effects, indicating a synergistic potential that could be explored for therapeutic strategies against colorectal cancer .
作用機序
L-NIO 二塩酸塩は、一酸化窒素合成酵素の活性部位に結合することでその効果を発揮します。この結合は酵素の活性を阻害し、L-アルギニンから一酸化窒素への変換を防ぎます。阻害は非選択的であり、NOSの3つのすべてのアイソフォーム(nNOS、eNOS、iNOS)に影響を与えます。 分子標的は、酵素の活性部位内のヘムおよびテトラヒドロビオプテリン補因子を含みます .
類似化合物との比較
Comparison with Similar Compounds
The pharmacological profile of L-NIO dihydrochloride is distinct from other NOS inhibitors in terms of potency, selectivity, and mechanism of action. Below is a detailed comparison:
Key Comparative Data
Mechanistic and Functional Differences
- Potency: this compound is the most potent inhibitor among the listed compounds, with sub-micromolar IC₅₀ values for nNOS (0.8 µM) and low micromolar inhibition for eNOS/iNOS . In contrast, L-NMMA and L-NNA require higher concentrations (≥10–300 µM) for partial inhibition .
- Selectivity: While L-NIO is non-selective, L-NIL and 7-NI target iNOS and nNOS, respectively . L-NAME, though often cited as eNOS-preferential, acts as a prodrug with broad effects after conversion .
- Reversibility: L-NIO’s irreversible binding distinguishes it from reversible inhibitors like L-NMMA and L-NNA. This irreversibility is attributed to covalent modification of the NOS oxygenase domain, preventing substrate displacement even by excess L-arginine .
- Uptake and Kinetics : L-NIO achieves maximal inhibition within 10 minutes due to rapid cellular uptake, likely mediated by distinct transporters compared to L-NNA (leucine transporter) or L-NMMA (arginine transporter) .
Critical Analysis of Contradictions and Contextual Use
While describes L-NIO as eNOS-selective, other sources emphasize its non-selectivity . This discrepancy arises from experimental context: L-NIO’s high potency against eNOS in vascular tissues (Ki = 3.9 µM) may overshadow its activity on nNOS/iNOS in certain models . Researchers should consider isoform-specific contexts when interpreting results.
生物活性
L-NIO dihydrochloride, or N^5-(1-Iminoethyl)-L-ornithine dihydrochloride , is a potent and irreversible inhibitor of nitric oxide synthase (NOS) isoforms. This compound plays a significant role in various biological processes due to its ability to modulate nitric oxide (NO) production, which is critical in vascular tone regulation, immune response, and neurotransmission.
L-NIO inhibits all three isoforms of nitric oxide synthase: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS). The inhibition occurs through competitive binding to the active site of these enzymes, effectively reducing the synthesis of NO from L-arginine. The IC50 values for L-NIO are reported as follows:
NOS Isoform | IC50 (µM) |
---|---|
iNOS | 65 |
eNOS | 3.9 |
nNOS | 1.7 |
These values indicate that L-NIO is particularly effective against nNOS and eNOS, making it a valuable tool for studying the physiological roles of NO in various tissues and conditions .
Vascular Effects
In vivo studies have demonstrated that L-NIO administration leads to a dose-dependent increase in systemic arterial blood pressure, accompanied by bradycardia. Specifically, doses ranging from 0.03 to 300 mg/kg administered intravenously resulted in significant vascular responses. This effect underscores the role of NO in maintaining vascular tone; when inhibited by L-NIO, vasoconstriction occurs due to reduced NO availability .
Immune Response
L-NIO's inhibition of iNOS has implications for immune function, particularly in macrophages where NO production is crucial for microbial killing. The compound has been shown to affect tumor cell viability by modulating NO levels, suggesting potential applications in cancer therapy. However, it is noteworthy that while L-NIO alone does not exhibit significant antiproliferative effects, its combination with other agents can enhance therapeutic outcomes .
Case Studies and Research Findings
- Endothelial Function : Research indicates that L-NIO effectively inhibits NO-dependent vasodilation during exercise, highlighting its role in endothelial function modulation. A study involving microdialysis during cycling exercise showed that L-NIO administration diminished the cutaneous vasodilation response mediated by eNOS .
- Cancer Research : In a study examining the effects of L-NIO on tumor growth, it was found that while L-NIO alone did not significantly impact tumor proliferation, its combination with a tyrosine kinase inhibitor enhanced antiangiogenic effects. This suggests that targeting NO synthesis may be beneficial in cancer therapies aimed at reducing angiogenesis .
- Neurovascular Studies : Investigations into the role of nNOS in neurovascular coupling revealed that L-NIO could modulate cerebral blood flow responses under various stimuli, indicating its potential utility in neurological research .
Clinical Applications and Limitations
Currently, no clinical trials have been conducted specifically using this compound; however, its biological activity suggests potential applications in treating conditions associated with dysregulated NO production such as septic shock and cardiovascular diseases. Despite its promise, careful consideration is needed regarding its systemic effects on blood pressure and heart rate.
Q & A
Basic Research Questions
Q. What is the mechanism of action of L-NIO dihydrochloride as a nitric oxide synthase (NOS) inhibitor, and how do its inhibitory constants (Ki) vary across NOS isoforms?
this compound acts as a competitive, NADPH-dependent inhibitor of all three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Its Ki values are 1.7 µM for nNOS and 3.9 µM for both eNOS and iNOS, indicating higher potency against nNOS . Researchers should use isoform-specific activity assays (e.g., calcium-dependent nNOS vs. calcium-independent iNOS) to validate selectivity in their experimental systems.
Q. What experimental models are suitable for studying this compound’s role in ischemic injury?
this compound is widely used in rodent models of focal cerebral ischemia. For example, it induces consistent focal ischemic infarcts in rats by inhibiting eNOS-derived NO, which exacerbates vascular dysfunction . Methodologically, researchers should standardize dosing (e.g., 10–30 mg/kg intraperitoneal) and validate infarct size via histology (e.g., TTC staining) or functional outcomes (e.g., gridwalk tests) .
Q. How should researchers optimize dosing and pre-incubation times for in vitro studies using this compound?
Pre-incubation for 10 minutes is sufficient to achieve maximal inhibition in phagocytic cells, as L-NIO binds irreversibly to NOS . For in vitro assays, use concentrations aligned with its Ki values (1–10 µM) and include L-arginine (300 µM) as a control to confirm competitive inhibition dynamics .
Advanced Research Questions
Q. How does the irreversible inhibition of NOS by this compound differ mechanistically from reversible inhibitors like L-NAME or L-NMMA?
Unlike reversible inhibitors, L-NIO forms a covalent bond with NOS, preventing substrate displacement even at high L-arginine concentrations. This irreversibility is demonstrated in washout experiments where enzyme activity fails to recover post-inhibition . To confirm irreversibility, researchers should compare pre- and post-washout NOS activity via NADPH consumption assays .
Q. What experimental strategies can resolve contradictory data on L-NIO’s selectivity for eNOS versus nNOS in vascular studies?
Contradictions arise from tissue-specific NOS expression and assay conditions. For example, L-NIO fully reverses NO-mediated effects in rat tail arteries (eNOS-dominated) but shows partial efficacy in tissues with mixed isoform activity . To clarify selectivity, combine L-NIO with isoform-specific inhibitors (e.g., 7-nitroindazole for nNOS) and quantify NO metabolites (e.g., nitrite/nitrate) via HPLC .
Q. How can researchers address variability in L-NIO’s efficacy across in vivo vs. in vitro models of oxidative stress?
In vitro systems lack the redox microenvironment of in vivo models, potentially altering L-NIO’s stability. To mitigate variability, co-administer antioxidants (e.g., tempol) in vivo or use hypoxia-mimetic agents (e.g., CoCl₂) in vitro to simulate ischemic conditions . Additionally, measure plasma half-life and blood-brain barrier penetration in animal models .
Q. What statistical and methodological controls are critical when analyzing L-NIO’s effects on NO-dependent pathways?
Include sham-operated controls in ischemia models and validate NOS inhibition via Western blot (e.g., reduced citrulline production). Adhere to NIH preclinical guidelines for sample size, randomization, and blinding to ensure reproducibility . For dose-response studies, use nonlinear regression to calculate IC₅₀ values and assess synergism with other inhibitors .
Q. Data Interpretation and Integration
Q. How should contradictory findings about L-NIO’s role in angiogenesis be reconciled?
While L-NIO inhibits eNOS-derived NO (anti-angiogenic in some contexts), its non-selective action on iNOS may paradoxically promote inflammation-driven angiogenesis. Researchers should profile angiogenic markers (e.g., VEGF, CD31) alongside NOS isoform expression in target tissues .
Q. What are the limitations of using this compound in chronic disease models?
Prolonged use may induce compensatory upregulation of alternative NOS isoforms or arginase pathways. Monitor systemic NO metabolites and combine L-NIO with arginase inhibitors (e.g., nor-NOHA) to isolate NOS-specific effects .
Q. How can L-NIO studies be integrated with emerging NOS modulators (e.g., allosteric inhibitors) for mechanistic insights?
Co-treatment with allosteric inhibitors (e.g., caveolin-1 scaffolding domain peptides) can dissect structural determinants of NOS inhibition. Use Förster resonance energy transfer (FRET) to visualize real-time conformational changes in NOS upon L-NIO binding .
特性
IUPAC Name |
(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMAAFECCXGHI-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。